2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c15-12(19)8-20-14-9(4-3-7-16-14)13-17-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H2,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGNPOILEWGUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the reaction of β-ketoesters with aldehydes and ammonia.
Coupling of Benzimidazole and Pyridine: The benzimidazole and pyridine moieties are then coupled using a suitable linker, such as a sulfanylacetamide group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzimidazole derivatives, including those with thioacetamide functionalities. For instance, compounds featuring the benzimidazole moiety have been shown to inhibit various cancer cell lines effectively. The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide may act through multiple mechanisms, including the inhibition of specific kinases involved in cancer progression.
Case Study: IGF-1R Inhibition
A study on related compounds indicated that modifications at the pyridine ring significantly enhance potency against insulin-like growth factor 1 receptor (IGF-1R), which is crucial in cancer cell proliferation and survival . The incorporation of benzimidazole enhances selectivity and efficacy against tumor cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzimidazole-based compounds. The presence of the thioacetamide group in this compound appears to play a significant role in its interaction with biological targets.
Key Findings:
- Thioether Linkage : The thioether bond contributes to increased lipophilicity, potentially enhancing cell membrane permeability.
- Pyridine Substitution : Variations in substitution patterns on the pyridine ring can lead to significant changes in biological activity, as seen in studies where different substituents affected IGF-1R inhibition .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. The incorporation of thiazole and benzimidazole structures has been linked to enhanced antibacterial effects.
Research Insights:
A study evaluating thiazole-linked compounds showed promising antibacterial activity against Gram-positive bacteria, indicating that such modifications could be beneficial for developing new antibiotics . This suggests that this compound could be explored further for its potential as an antimicrobial agent.
Neuropharmacological Effects
Emerging research indicates that benzimidazole derivatives may possess neuropharmacological properties, including anticonvulsant effects. The structural features of this compound could contribute to its efficacy in neurological disorders.
Evidence from Studies:
Compounds with similar structural motifs have been evaluated for their anticonvulsant activities, showing significant protection in electroshock seizure models . This positions this compound as a candidate for further investigation into its neuroprotective effects.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Aromatic System Variations
Pyridine vs. Quinoline/Naphthalene/Indole Derivatives
- Pyridine’s electron-deficient nature may enhance interactions with enzymes or receptors requiring charge transfer .
- Quinoline/naphthalene analogs: Compounds like 9j–9o () replace pyridine with bulkier quinoline or naphthalene systems. These extended aromatic systems increase molecular weight (e.g., 9j: MW 461.5 vs.
- Indole derivatives : ’s compounds (6a–8d) integrate indole, a bioisostere of benzimidazole, which could enhance serotonin receptor affinity or antioxidant activity due to indole’s redox-active nature .
Key Data:
| Compound (Example) | Core Aromatic System | Molecular Weight | Melting Point (°C) |
|---|---|---|---|
| Target Compound | Pyridine | ~350–400* | N/A |
| 9j (Quinoline-based) | Quinoline | 461.5 | 180–182 |
| 6a (Indole-based) | Indole | ~450–500* | N/A |
*Estimated based on structural analogs.
Substituent Effects on Bioactivity and Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Halogenated substituents: 9c (): Bromine at the para position increases molecular weight (MW 507.4) and may enhance hydrophobic interactions in binding pockets .
- Methoxy/alkyl groups :
Key Data:
*Estimated via computational tools.
Biological Activity
The compound 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide is a thioacetamide derivative that integrates benzimidazole and pyridine moieties, which are known for their diverse biological activities. This article examines its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 256.33 g/mol. The compound features a thioamide group linked to a benzimidazole-pyridine structure, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and pyridine exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains:
| Compound | MIC (µM) | Target Strains |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal |
These results suggest that the compound has potential as a broad-spectrum antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably, compounds with similar structural features have demonstrated cytotoxic effects against several cancer cell lines:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Control (5-FU) | 9.99 | HCT116 |
These findings indicate that the compound may be more potent than standard chemotherapy drugs like 5-fluorouracil (5-FU), suggesting its viability as a candidate for cancer treatment .
The mechanism through which this compound exerts its effects is likely multifaceted. The benzimidazole and thiazole components are known to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways. For example, the inhibition of dihydrofolate reductase (DHFR), an important enzyme in purine synthesis, has been associated with the compound's anticancer activity .
Case Studies
Several studies have explored the efficacy of related compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thioacetamides against clinical isolates of bacteria and fungi, revealing that compounds similar to our target showed promising results in inhibiting microbial growth.
- Anticancer Screening : A comparative analysis involving multiple benzimidazole derivatives indicated that those with thioamide functionalities exhibited enhanced cytotoxicity against colorectal cancer cells, supporting the hypothesis that structural modifications can significantly influence biological activity.
Q & A
Basic: What are the standard synthetic routes for 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)acetamide and its derivatives?
Methodological Answer:
The compound is typically synthesized via coupling reactions involving thioacetamide intermediates. For example, derivatives can be prepared by reacting benzimidazole-containing precursors with pyridine-thiol intermediates under reflux conditions. Key steps include:
- Catalyst Selection : Copper(I)-catalyzed thiol-ene "click" chemistry improves regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Characterization : Post-synthesis purification via column chromatography followed by spectroscopic validation (¹H/¹³C NMR, IR) ensures structural integrity .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., pyridine protons at δ 8.1–8.3 ppm; thioacetamide protons at δ 4.2–4.5 ppm) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 341.08) .
- Elemental Analysis : Discrepancies >0.4% between calculated and experimental C/H/N/S values indicate impurities .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Yield optimization strategies:
- Solvent-Free Synthesis : Using Eaton’s reagent under solvent-free conditions achieves yields of 90–96% with reduced side products .
- One-Pot Reactions : Sequential coupling of benzimidazole and pyridine-thiol precursors minimizes intermediate isolation steps (yields ~85%) .
- Catalyst Screening : Pd/C or FeCl₃ catalysts enhance cross-coupling efficiency in heterocyclic systems .
Advanced: How should researchers address discrepancies in bioactivity data across studies?
Methodological Answer:
Contradictions arise from structural analogs or assay variations. Mitigation steps:
- Purity Validation : Use HPLC (e.g., ≥95% purity threshold) to rule out impurities affecting bioactivity .
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., ATPase inhibition vs. kinase assays) .
- Structural Confirmation : X-ray crystallography or DFT-optimized geometries resolve ambiguities in active conformers .
Advanced: What computational approaches predict the compound’s reactivity and binding modes?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., ATP-binding pockets) using crystal structures (PDB ID: 1ATP) .
- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) identifies transition states for reaction optimization .
Advanced: How to design derivatives with enhanced biological activity?
Methodological Answer:
Strategies include:
- Substituent Introduction : Add electron-withdrawing groups (e.g., -F, -NO₂) to the benzimidazole ring to improve target affinity .
- Heterocycle Fusion : Synthesize fused imidazo[2,1-b]thiazole derivatives via Friedel-Crafts acylation to enhance metabolic stability .
- Bioisosteric Replacement : Replace the thioacetamide moiety with sulfoxide/sulfone groups to modulate pharmacokinetics .
Basic: What are the key challenges in scaling up laboratory synthesis?
Methodological Answer:
Challenges and solutions:
- Byproduct Formation : Use scavenger resins (e.g., QuadraPure™) during workup to remove excess reagents .
- Solvent Recovery : Implement distillation systems for DMF or THF reuse, reducing costs and waste .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real-time .
Advanced: How to analyze conflicting spectral data in structural elucidation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocycles (e.g., pyridine-benzimidazole systems) .
- X-ray Diffraction : Single-crystal analysis confirms bond lengths/angles (e.g., C-S bond at 1.78 Å) .
- Dynamic NMR : Variable-temperature studies distinguish rotational isomers in thioacetamide derivatives .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13 buffers and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via UPLC .
Advanced: How to integrate machine learning for reaction optimization?
Methodological Answer:
- Dataset Curation : Compile reaction parameters (solvent, catalyst, temperature) and yields from literature .
- Model Training : Use random forest or neural networks to predict optimal conditions (e.g., Bayesian optimization) .
- Feedback Loops : Validate predictions with high-throughput experimentation (HTE) and update models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
